molecular formula C10H15F6NO B11719923 3-(Cyclohexylamino)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL

3-(Cyclohexylamino)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL

Cat. No.: B11719923
M. Wt: 279.22 g/mol
InChI Key: AXFPQTAPMKHYHG-UHFFFAOYSA-N
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Description

3-(Cyclohexylamino)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of both cyclohexylamino and trifluoromethyl groups, which contribute to its distinct reactivity and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylamino)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL typically involves the reaction of cyclohexylamine with a trifluoromethylated precursor. One common method includes the use of hexafluoroacetone as a starting material, which undergoes a nucleophilic addition reaction with cyclohexylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylamino)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often resulting in the formation of new carbon-fluorine bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

3-(Cyclohexylamino)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein folding.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 3-(Cyclohexylamino)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly valuable in drug design, where the compound can modulate the activity of specific enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)-2-propanol: This compound shares similar fluorinated groups but lacks the cyclohexylamino moiety.

    Hexafluoroisopropanol: Another fluorinated alcohol with distinct solvent properties.

Uniqueness

3-(Cyclohexylamino)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL is unique due to the presence of both cyclohexylamino and trifluoromethyl groups, which confer specific reactivity and applications not found in other similar compounds. Its ability to participate in diverse chemical reactions and its potential in various scientific fields make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H15F6NO

Molecular Weight

279.22 g/mol

IUPAC Name

2-[(cyclohexylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C10H15F6NO/c11-9(12,13)8(18,10(14,15)16)6-17-7-4-2-1-3-5-7/h7,17-18H,1-6H2

InChI Key

AXFPQTAPMKHYHG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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